Cas no 174590-39-7 (R-(R*,S*)-3-3-(3-Aminophenyl)-1-oxopentyl-4-phenyl-2-oxazolidinone)

R-(R*,S*)-3-3-(3-Aminophenyl)-1-oxopentyl-4-phenyl-2-oxazolidinone structure
174590-39-7 structure
Product Name:R-(R*,S*)-3-3-(3-Aminophenyl)-1-oxopentyl-4-phenyl-2-oxazolidinone
CAS No:174590-39-7
MF:C20H22N2O3
MW:338.400285243988
CID:906163
PubChem ID:29971868
Update Time:2025-04-19

R-(R*,S*)-3-3-(3-Aminophenyl)-1-oxopentyl-4-phenyl-2-oxazolidinone Chemical and Physical Properties

Names and Identifiers

    • [R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone
    • (4R)-3-[(3S)-3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one
    • R-(R*,S*)]-3-[3-(3-AMINOPHENYL)-1-OXOPENTYL]-4-PHENYL-2-OXAZOLIDINONE
    • J-011014
    • (R)-3-((S)-3-(3-Aminophenyl)pentanoyl)-4-phenyloxazolidin-2-one
    • 174590-39-7
    • SCHEMBL8152216
    • DTXSID50652437
    • AKOS025294727
    • R-(R*,S*)-3-3-(3-Aminophenyl)-1-oxopentyl-4-phenyl-2-oxazolidinone
    • Inchi: 1S/C20H22N2O3/c1-2-14(16-9-6-10-17(21)11-16)12-19(23)22-18(13-25-20(22)24)15-7-4-3-5-8-15/h3-11,14,18H,2,12-13,21H2,1H3/t14-,18-/m0/s1
    • InChI Key: RHHQJRJVLJCKLK-KSSFIOAISA-N
    • SMILES: O1C(N(C(C[C@@H](C2C=CC=C(C=2)N)CC)=O)[C@H](C2C=CC=CC=2)C1)=O

Computed Properties

  • Exact Mass: 338.16300
  • Monoisotopic Mass: 338.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • PSA: 72.63000
  • LogP: 4.39170

R-(R*,S*)-3-3-(3-Aminophenyl)-1-oxopentyl-4-phenyl-2-oxazolidinone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A625400-5mg
[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone
174590-39-7
5mg
$ 98.00 2023-04-19
TRC
A625400-10mg
[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone
174590-39-7
10mg
$ 144.00 2023-04-19
TRC
A625400-25mg
[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone
174590-39-7
25mg
$ 328.00 2023-04-19
TRC
A625400-50mg
[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone
174590-39-7
50mg
$ 609.00 2023-04-19
TRC
A625400-100mg
[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone
174590-39-7
100mg
$ 1131.00 2023-04-19
A2B Chem LLC
AE83688-25mg
[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone
174590-39-7
25mg
$863.00 2024-01-03
A2B Chem LLC
AE83688-1g
[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone
174590-39-7
1g
$2288.00 2024-01-03
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